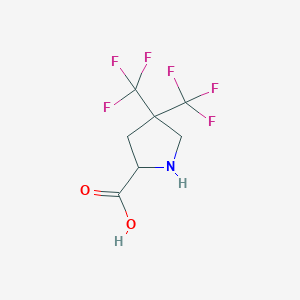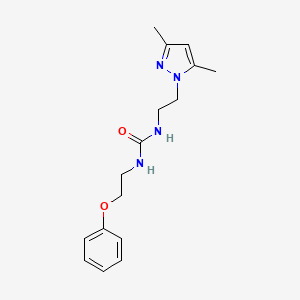
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is an organic molecule that belongs to the class of urea derivatives and has a molecular weight of 356.45 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Multicomponent Synthesis Protocols : Urea derivatives play a critical role in facilitating one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which are important in the creation of various biologically active compounds (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Hydrogel Formation : Certain urea derivatives can form hydrogels in acidic conditions, providing a method for modifying physical properties like morphology and rheology of gels. This has applications in material sciences and drug delivery systems (Lloyd & Steed, 2011).
Biological and Medicinal Applications
Antibacterial Agents : Synthesis of heterocyclic compounds containing urea and sulfonamido moieties has shown promise in creating new antibacterial agents. These new compounds have been found to exhibit high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Gelation Properties in Biological Systems : Urea solutions can lead to gelation in specific nucleotide inhibitors, indicating potential interactions with proteins. This has implications in biochemistry and pharmacology (Kirschbaum & Wadke, 1976).
Anti-Tumor Agents : Certain pyrazole derivatives synthesized with urea have shown significant effects in cancer cell lines, suggesting their potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Material Science and Environmental Applications
Corrosion Inhibition : Some pyrazole-based compounds are effective in inhibiting the corrosion of steel, which is critical in materials science and industrial applications (Emregül & Hayvalı, 2006).
DFT Study for Corrosion Inhibition : Density Functional Theory (DFT) studies of bipyrazolic-type organic compounds, including those with urea, help in understanding their efficiency as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
Catalytic Models : Urea derivatives have been used in the creation of iron(III) complexes as functional models for enzymes involved in oxidative processes, relevant in bioinorganic chemistry (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Wirkmechanismus
Target of action
Pyrazole derivatives have been found to exhibit a wide range of biological activities . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Biochemical pathways
Again, without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrazole derivatives can interact with a variety of biological targets and potentially affect multiple pathways .
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-13-12-14(2)20(19-13)10-8-17-16(21)18-9-11-22-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHYWGOZTPECAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)
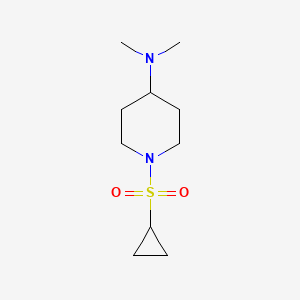
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

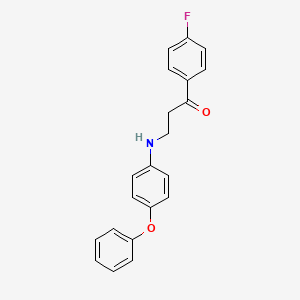
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)
![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)
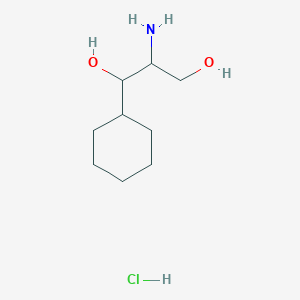
![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)
